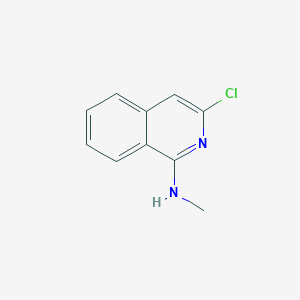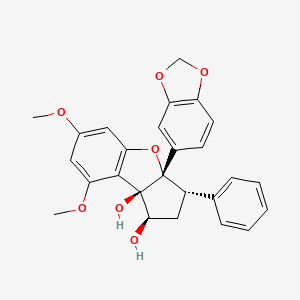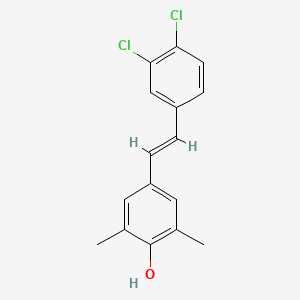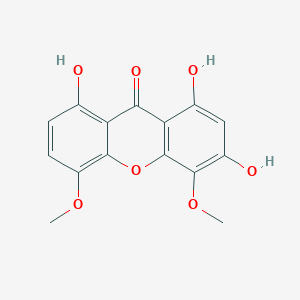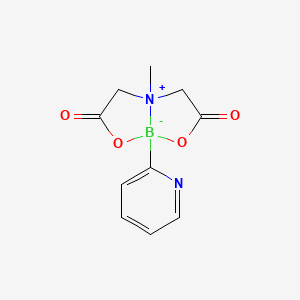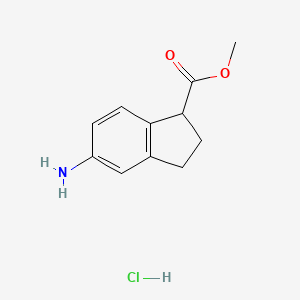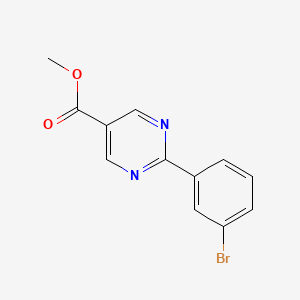
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of the pyrimidine family, which is known for its antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of steps, including the design, synthesis, and characterization of the compound using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a bromophenyl group, which contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” include a series of reactions that lead to the formation of the pyrimidine ring and the attachment of the bromophenyl group . Further analysis of these reactions can provide insights into the chemical properties and reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” are influenced by its molecular structure. It is a yellowish-brown crystalline powder with a molecular weight of 318.16 g/mol. It has a melting point of 212°C and is insoluble in water but soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide.Applications De Recherche Scientifique
Synthesis and Chemical Properties Research has highlighted the importance of pyrimidine derivatives as intermediates in the synthesis of various compounds. For example, pyrimidine compounds are crucial for synthesizing heterocyclic compounds, demonstrating wide applications in pharmaceutical and chemical fields due to their nitrogen-containing heterocyclic structure. A study by Hou et al. (2016) established a rapid synthetic method for an important intermediate, showcasing the compound's role in synthesizing active pharmaceutical ingredients (Hou et al., 2016).
Biological Activities Pyrimidine derivatives have shown potential in inhibiting retrovirus replication in cell culture, indicating their importance in developing antiviral drugs. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant antiretroviral activity, highlighting the therapeutic potential of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).
Material Science and Coating Applications Pyrimidine derivatives have been utilized in material science, particularly in enhancing the antimicrobial properties of coatings. El‐Wahab et al. (2015) developed new compounds incorporated into polyurethane varnish and printing ink paste, showing very good antimicrobial effects. This demonstrates the compound's utility in improving the antimicrobial efficacy of surface coatings (El‐Wahab et al., 2015).
Antioxidant and Antimicrobial Activities The antioxidant and antimicrobial activities of pyrimidine derivatives have been explored in various studies. Youssef and Amin (2012) discussed the synthesis of thiazolopyrimidine derivatives using microwave-assisted methods, which were found to have moderate to good antioxidant and antimicrobial activities. This highlights the compound's potential in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
Orientations Futures
The future directions for the study of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given its potential therapeutic benefits, there is a need for more comprehensive studies to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings .
Propriétés
IUPAC Name |
methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFSDNKMKTUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857287 | |
| Record name | Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
CAS RN |
1086393-68-1 | |
| Record name | Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



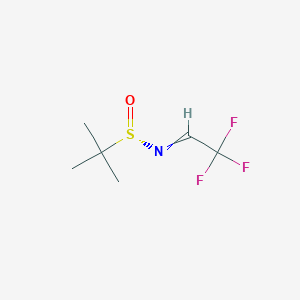
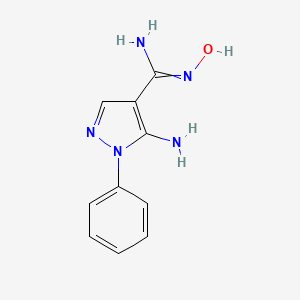
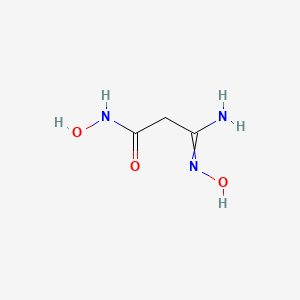
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)


